B613264 4-Cyano-L-Phenylalanine CAS No. 167479-78-9

4-Cyano-L-Phenylalanine

Cat. No. B613264
CAS RN: 167479-78-9
M. Wt: 190.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyano-L-Phenylalanine (4-Cl-Phe) is an organic compound that has been used in research applications for many years. It is a derivative of the amino acid phenylalanine and is known for its ability to act as a fluorescent probe for a variety of biochemical reactions. 4-Cl-Phe has become increasingly popular in recent years due to its unique properties and potential applications in a wide range of scientific research fields.

Scientific Research Applications

Spectroscopic Reporter

4-Cyano-L-Phenylalanine is used as a spectroscopic reporter . It has been genetically incorporated at different sites in the heme protein Caldanaerobacter subterraneus H-NOX to probe local hydration environments . This application is particularly useful in examining local environments in peptides and proteins in solution .

Probing Local Solvation Environments

The compound is effective in probing local solvation environments due to the sensitivity of the nitrile symmetric stretch frequency to local environment, especially hydrogen bonding interactions . This makes it a valuable tool in biochemical research.

Site-Specific Incorporation in Proteins

4-Cyano-L-Phenylalanine can be efficiently incorporated site-specifically into proteins utilizing the amber codon suppression methodology . This allows for precise control and manipulation of protein structures, which is crucial in many areas of biological research.

Intermediate in Organic Synthesis

This compound is used as an intermediate in organic synthesis . Organic synthesis is a method of preparation of organic compounds and is a very important process in the development of new pharmaceuticals.

Pharmaceutical Applications

4-Cyano-L-Phenylalanine has applications in the pharmaceutical industry . As an intermediate, it can be used in the synthesis of various drugs.

Chemical Research

In chemical research, 4-Cyano-L-Phenylalanine is used due to its unique properties . Its cyano group makes it a versatile compound in chemical reactions, allowing for a wide range of research applications.

Mechanism of Action

properties

IUPAC Name

(2S)-2-amino-3-(4-cyanophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIPUXXIFQQMKN-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30937335
Record name 4-Cyanophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-L-Phenylalanine

CAS RN

167479-78-9
Record name 4-Cyanophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (L)-4-Cyanophenylalanine
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